4-Amino-2-methylbenzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49299. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-amino-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSQZFJLEPBPOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287155 | |

| Record name | 4-amino-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-75-1 | |

| Record name | 4-Amino-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2486-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2486-75-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Amino-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical and chemical properties of 4-Amino-2-methylbenzoic acid (CAS No. 2486-75-1). The information herein is compiled for use in research, drug development, and quality control settings, offering both established data and standardized protocols for experimental verification.

Core Physicochemical Properties

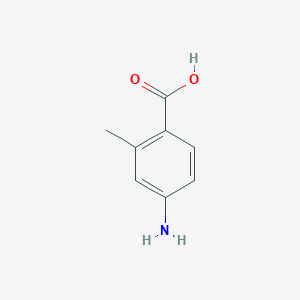

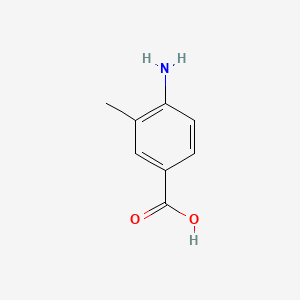

This compound, also known as 4-amino-o-toluic acid, is a substituted aromatic carboxylic acid. Its structure, featuring both an acidic carboxyl group and a basic amino group, makes it an interesting building block in medicinal chemistry and material science.

The quantitative physical properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 2486-75-1 | [1][2][3] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Appearance | White to light orange/yellow/green powder or crystal | [2][3] |

| Melting Point | 160-165 °C | |

| Boiling Point | Data not available; likely to decompose upon heating. | |

| Solubility | Soluble in methanol. Insoluble in water, but expected to be soluble in aqueous acid and base. | [4][5][6][7] |

| pKa | Data not experimentally determined. Predicted to have two pKa values: one for the carboxylic acid group (pKa₁) and one for the protonated amino group (pKa₂). By analogy to similar compounds, pKa₁ is expected to be ~4-5 and pKa₂ ~2-3. | [8] |

Experimental Protocols for Property Determination

Detailed methodologies for the experimental determination of the key physical properties of this compound are provided below. These protocols represent standard laboratory procedures for the characterization of organic compounds.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[9][10][11][12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder into a dense column of 2-3 mm in height.[12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Initial Determination (Rapid Heating): Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting range.[12]

-

Accurate Determination (Slow Heating): Allow the apparatus to cool to at least 15 °C below the approximate melting point. Insert a new sample and heat at a slow rate of 1-2 °C per minute.[12]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point of the substance.[12]

Solubility Profiling

This protocol determines the solubility of the compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[4][5][6][7][13]

Materials:

-

Test tubes and rack

-

Spatula

-

Graduated pipettes

-

Solvents: Deionized water, 5% w/v HCl, 5% w/v NaOH, Methanol, Diethyl ether.

-

pH indicator paper

Procedure:

-

Sample Preparation: Place approximately 10-20 mg of this compound into separate, labeled test tubes for each solvent.

-

Solvent Addition: Add 1 mL of the first solvent (e.g., deionized water) to the corresponding test tube.

-

Observation: Vigorously shake the test tube for 30-60 seconds. Observe if the solid dissolves completely. If it is water-soluble, test the solution with pH paper.[4][13]

-

Systematic Testing:

-

If the compound is insoluble in water , test its solubility in 5% NaOH. If it dissolves, it indicates the presence of an acidic group (carboxylic acid).

-

If it is insoluble in water , also test its solubility in 5% HCl. If it dissolves, it indicates the presence of a basic group (amino group).

-

Test solubility in organic solvents like methanol and diethyl ether to determine its polarity profile.

-

-

Recording Results: Classify the compound's solubility in each solvent as 'soluble', 'partially soluble', or 'insoluble'.

pKa Determination by Potentiometric Titration

This method determines the acid dissociation constants (pKa) by creating a titration curve.[14][15][16]

Apparatus:

-

Calibrated pH meter with an electrode

-

Burette (25 mL or 50 mL)

-

Beaker (100 mL)

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). Some gentle heating or the addition of a small amount of co-solvent like methanol may be necessary for initial dissolution.

-

Acidification: To determine both pKa values, first, titrate with 0.1 M HCl to a low pH (e.g., pH 2) to ensure both the amino and carboxyl groups are fully protonated.

-

Titration with Base: Titrate the acidified solution with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.2 mL).

-

Data Collection: After each increment of NaOH is added, allow the pH reading to stabilize, and record the pH and the total volume of NaOH added.

-

Titration Curve: Continue the titration until the pH reaches a high value (e.g., pH 12). Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination: The curve will show two equivalence points. The pKa values correspond to the pH at the half-equivalence points.

-

pKa₁ (Carboxylic Acid): The pH at the midpoint of the first buffer region.

-

pKa₂ (Protonated Amine): The pH at the midpoint of the second buffer region.

-

Spectroscopic Analysis Protocols

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[17][18][19][20][21]

Materials:

-

FT-IR spectrometer

-

Agate mortar and pestle

-

KBr pellet press kit

-

Spectroscopy-grade KBr powder (kept in a desiccator)

Procedure:

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.[18]

-

Pellet Formation: Place the mixture into the die of a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[19]

-

Background Spectrum: Place the KBr pellet holder (with a blank KBr pellet or empty) in the spectrometer and run a background scan.

-

Sample Spectrum: Place the sample pellet in the holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups (O-H, N-H, C=O, C=C aromatic, C-N, C-O).

UV-Vis spectroscopy is used to study the electronic transitions within the aromatic system.[22][23][24][25]

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopy-grade solvent (e.g., methanol or ethanol)

Procedure:

-

Solution Preparation: Prepare a dilute stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (obtain a baseline).

-

Sample Measurement: Rinse and fill a cuvette with the sample solution. Place it in the spectrophotometer and record the absorbance spectrum, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For aromatic compounds like this, expect characteristic π→π* transitions.[23][25]

NMR spectroscopy provides detailed information about the molecular structure, including the number and types of protons and carbon atoms.[26][27][28][29][30]

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.[27]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and identify the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J). For ¹³C NMR, identify the chemical shifts of the distinct carbon environments.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the physical properties of this compound.

Caption: A logical workflow for determining the physicochemical properties of a compound.

References

- 1. This compound | C8H9NO2 | CID 241632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 2486-75-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. 4-{[methyl(propan-2-yl)amino]methyl}benzoic acid | 1040333-66-1 | Benchchem [benchchem.com]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. jk-sci.com [jk-sci.com]

- 13. m.youtube.com [m.youtube.com]

- 14. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 15. scribd.com [scribd.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. shimadzu.com [shimadzu.com]

- 19. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 20. youtube.com [youtube.com]

- 21. pelletpressdiesets.com [pelletpressdiesets.com]

- 22. repository.up.ac.za [repository.up.ac.za]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 25. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 26. mdpi.com [mdpi.com]

- 27. books.rsc.org [books.rsc.org]

- 28. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. sites.wp.odu.edu [sites.wp.odu.edu]

An In-depth Technical Guide to 4-Amino-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and biological significance of 4-Amino-2-methylbenzoic acid.

Chemical Structure and Identifiers

This compound, also known as 4-amino-o-toluic acid, is an aromatic organic compound containing both an amine and a carboxylic acid functional group.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2486-75-1[1] |

| Molecular Formula | C₈H₉NO₂[1] |

| Molecular Weight | 151.16 g/mol |

| Canonical SMILES | CC1=C(C=CC(=C1)N)C(=O)O[1] |

| InChI | InChI=1S/C8H9NO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11)[1] |

| InChIKey | XRSQZFJLEPBPOZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Physical State | Solid, white to off-white powder | - |

| Melting Point | 160-165 °C | |

| Purity | 95% |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | d | 1H | H-6 |

| ~6.5 | dd | 1H | H-5 |

| ~6.4 | d | 1H | H-3 |

| ~3.8 | s | 2H | -NH₂ |

| ~2.4 | s | 3H | -CH₃ |

| ~12.5 | s | 1H | -COOH |

Predicted ¹³C NMR Spectrum:

| Chemical Shift (ppm) | Assignment |

| ~171 | C=O |

| ~150 | C-4 |

| ~140 | C-2 |

| ~131 | C-6 |

| ~117 | C-1 |

| ~114 | C-5 |

| ~111 | C-3 |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amine) |

| 3300-2500 | Strong, Very Broad | O-H stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1620 | Medium | N-H bend (amine) |

| ~1580, ~1480 | Medium | C=C stretch (aromatic) |

| ~1300 | Medium | C-N stretch (aromatic amine) |

| ~1250 | Medium | C-O stretch (carboxylic acid) |

Synthesis Protocol

A common method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 2-methyl-4-nitrobenzoic acid. The following is a generalized experimental protocol for this transformation.

Materials:

-

2-methyl-4-nitrobenzoic acid

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., nitrogen or argon)

-

Filter aid (e.g., Celite)

-

Standard laboratory glassware

-

Hydrogenation apparatus

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-methyl-4-nitrobenzoic acid in a suitable solvent. Carefully add the Pd/C catalyst under an inert atmosphere.

-

Hydrogenation: Seal the reaction vessel and purge with an inert gas before introducing hydrogen gas to the desired pressure (typically 1-10 atm). The reaction mixture is then stirred vigorously at a set temperature (e.g., room temperature to 60°C) until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: After the reaction is complete, the vessel is carefully depressurized and purged with an inert gas. The reaction mixture is filtered through a pad of filter aid to remove the catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound.

Biological Significance: Neuraminidase Inhibition

Recent research has highlighted the potential of benzoic acid derivatives as inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus.[2][3][4] Neuraminidase is responsible for cleaving sialic acid residues from the surface of infected cells, allowing the release of newly formed virus particles. By inhibiting this enzyme, the spread of the virus can be halted.

While specific inhibitory data for this compound is not widely published, its structural features suggest it could serve as a scaffold for the design of novel neuraminidase inhibitors.

Experimental Protocol: Neuraminidase Inhibition Assay

A common method to evaluate the inhibitory potential of compounds like this compound is the fluorometric neuraminidase inhibition assay.

Principle:

This assay utilizes a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which is non-fluorescent. In the presence of active neuraminidase, MUNANA is cleaved to produce a fluorescent product, 4-methylumbelliferone (4-MU). The presence of an inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.

Materials:

-

This compound (or other test compounds)

-

Influenza virus stock (as the source of neuraminidase)

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the diluted compound, a fixed amount of influenza virus, and assay buffer. Include control wells with virus and no inhibitor (positive control) and wells with no virus (negative control).

-

Pre-incubation: Incubate the plate for a set period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the MUNANA substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Fluorescence Measurement: Read the fluorescence of each well using a fluorometer (excitation ~365 nm, emission ~450 nm).

-

Data Analysis: Calculate the percentage of neuraminidase inhibition for each concentration of the test compound relative to the positive control. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a versatile chemical building block with established applications and potential for future drug discovery efforts. This guide provides essential technical information to support researchers in their work with this compound. Further experimental validation of its spectroscopic properties and biological activities is warranted to fully elucidate its potential.

References

- 1. This compound | C8H9NO2 | CID 241632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Amino-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Amino-2-methylbenzoic acid (CAS No. 2486-75-1), a versatile chemical intermediate. It details its physicochemical properties, synthesis, analytical characterization, and applications in various research and development fields.

Physicochemical Properties

This compound, also known as 4-amino-o-toluic acid, is an aromatic amino acid derivative.[1] Its core structure consists of a benzoic acid scaffold substituted with an amino group and a methyl group.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 151.16 g/mol | [2][3] |

| Molecular Formula | C₈H₉NO₂ | [2][3][4] |

| CAS Number | 2486-75-1 | [3][5] |

| Melting Point | 160-165 °C | [3] |

| Appearance | White powder; Light orange to Yellow to Green powder/crystal | [1][5] |

| Purity | >95% (Assay), >98.0% (HPLC) | [1][3] |

| SMILES | CC1=C(C=CC(=C1)N)C(=O)O | [2] |

| InChIKey | XRSQZFJLEPBPOZ-UHFFFAOYSA-N |[2][3] |

Chemical Structure

The structural arrangement of functional groups in this compound makes it a valuable building block in organic synthesis.

Caption: Chemical structure of this compound.

Synthesis

A common synthesis route for this compound involves the reduction of 2-methyl-4-nitrobenzoic acid.[5]

General Synthesis Workflow:

-

Catalyst Preparation : A reaction cartridge containing a Palladium on Carbon (Pd/C) catalyst is prepared and equilibrated.[5]

-

Reaction Setup : The system, typically a tubular reaction apparatus, is pressurized with hydrogen.[5]

-

Reactant Injection : A solution of the starting material, 2-methyl-4-nitrobenzoic acid in a suitable solvent like ethanol, is injected into the flow stream.[5]

-

Reduction : The reactant passes through the catalyst bed under hydrogen pressure, where the nitro group is reduced to an amino group.

-

Product Collection : The product stream is collected downstream.[5]

-

Isolation : The solvent is removed via reduced pressure distillation to yield the final product, this compound.[5]

Applications and Biological Significance

This compound serves as a crucial intermediate in several industrial and research applications.

-

Peptide Synthesis : It is utilized in solution-phase peptide synthesis.[3][5]

-

Dyes and Pigments : The compound acts as a precursor in the manufacturing of dyes and pigments.[6][7]

-

Material Science : It is employed as a building block for creating specialty polymers and other advanced materials, potentially enhancing properties like thermal stability.[6][7]

-

Biochemical Research : This molecule is used in studies of metabolic pathways and enzyme activity.[6] One study has shown that it can inhibit the neuraminidase enzyme, which may lead to decreased bacterial growth for certain Gram-positive bacteria. It is also a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs.[7][8]

Experimental Protocols

Accurate characterization is critical for ensuring the purity and identity of this compound for research and development. Below is a representative protocol for purity assessment using High-Performance Liquid Chromatography (HPLC).

Protocol: Purity Analysis by HPLC

This protocol is a standard methodology for the analysis of aromatic carboxylic acids and can be adapted for this compound.

-

Objective : To determine the purity of a this compound sample by quantifying the main peak area relative to the total peak area.

-

Materials & Instrumentation :

-

This compound sample

-

HPLC-grade acetonitrile and water

-

Formic acid or Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

0.45 µm syringe filters

-

-

Methodology :

-

Mobile Phase Preparation : Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile.

-

Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL (stock solution). Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent. Filter the final solution through a 0.45 µm syringe filter before injection.[9]

-

Chromatographic Conditions :

-

Column : C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Flow Rate : 1.0 mL/min

-

Injection Volume : 10 µL[9]

-

Detector Wavelength : 254 nm (or wavelength of maximum absorbance)

-

Column Temperature : 30 °C

-

Gradient Elution :

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

-

-

Data Analysis :

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak corresponding to this compound.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Caption: A typical analytical workflow for the characterization of a chemical compound.

References

- 1. This compound | 2486-75-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound | C8H9NO2 | CID 241632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95 2486-75-1 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 2486-75-1 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-Methyl-2-(2-methylanilino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Amino-2-methylbenzoic Acid and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methylbenzoic acid, a key chemical intermediate, plays a significant role in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, and a detailed, representative experimental protocol for its synthesis. Furthermore, this document explores its applications in drug development, particularly in the context of analgesics and anti-inflammatory agents, and proposes a potential mechanism of action through the inhibition of pro-inflammatory signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and logical workflows are visualized using Graphviz diagrams.

Chemical Identity and Synonyms

This compound is an aromatic amino acid with the chemical formula C₈H₉NO₂. For clarity and comprehensive database searching, a compilation of its various synonyms and identifiers is provided below.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Registry Number | 2486-75-1[1] |

| Molecular Formula | C₈H₉NO₂[2] |

| Molecular Weight | 151.16 g/mol [2] |

| InChI | InChI=1S/C8H9NO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11)[1] |

| InChIKey | XRSQZFJLEPBPOZ-UHFFFAOYSA-N[1] |

| SMILES | CC1=C(C=CC(=C1)N)C(=O)O[1] |

A comprehensive list of known synonyms for this compound is presented in the table below, aiding in literature and database searches.

| Synonym |

| 4-Amino-o-toluic Acid[3] |

| 2-Methyl-4-aminobenzoic acid |

| 4-Carboxy-3-methylaniline |

| Benzoic acid, 4-amino-2-methyl-[1] |

| 4-Amino-2-methyl-benzoic acid[1] |

| 2-methyl-4-amino-benzoic acid[1] |

| o-Toluic acid, 4-amino-[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Appearance | White to off-white or pale yellow crystalline powder[4] |

| Melting Point | 160-165 °C |

| Purity | ≥ 99% (HPLC)[4] |

| Storage Conditions | Store at 0-8 °C[4] |

Experimental Protocols

Synthesis of this compound

Step 1: Nitration of o-Toluic Acid (Conceptual)

This step would involve the nitration of o-toluic acid to yield 2-methyl-4-nitrobenzoic acid. This is a standard electrophilic aromatic substitution reaction.

Step 2: Reduction of 2-Methyl-4-nitrobenzoic Acid

This protocol is adapted from a general method for the reduction of a nitro group on a benzoic acid derivative.[5]

Materials:

-

2-Methyl-4-nitrobenzoic acid

-

Ethanol

-

Palladium on carbon (Pd/C) catalyst (10%)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 2-methyl-4-nitrobenzoic acid in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

The reaction mixture is then subjected to hydrogenation. This can be achieved by purging the vessel with hydrogen gas and maintaining a hydrogen atmosphere, often at a slightly elevated pressure (e.g., using a balloon or a Parr hydrogenator).

-

The reaction is stirred vigorously at room temperature and monitored for completion, typically by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting solid is this compound, which can be further purified by recrystallization if necessary.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

| Spectroscopic Technique | Key Features and References |

| Infrared (IR) Spectroscopy | Characteristic peaks for the amino (-NH₂) and carboxylic acid (-COOH) functional groups are expected. PubChem provides access to FTIR and ATR-IR spectra.[1] |

| Raman Spectroscopy | Complementary to IR spectroscopy, Raman spectra can provide further structural information. A reference spectrum is available on PubChem.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. While specific spectra for this compound are not in the provided search results, related compounds' spectra are available for comparison. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (151.16 g/mol ). |

Applications in Drug Development

This compound and its derivatives are valuable building blocks in the synthesis of pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[4] The structural motif of an aminobenzoic acid is present in numerous biologically active compounds.

A study on novel benzoic acid derivatives highlighted their potential as multitarget inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), which are relevant targets for the treatment of Alzheimer's disease.[6] While this study did not specifically test this compound, it underscores the potential of this class of compounds in neurodegenerative disease research.

Potential Signaling Pathway Involvement

Given its application in developing anti-inflammatory drugs, it is plausible that derivatives of this compound could exert their effects by modulating key inflammatory signaling pathways. One such critical pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in inflammation.

This diagram illustrates a potential mechanism where a derivative of this compound could inhibit the IKK complex, a key regulator of the NF-κB pathway. This inhibition would prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. This represents a plausible, yet hypothetical, mode of action for anti-inflammatory drugs derived from this scaffold.

Conclusion

This compound is a versatile and valuable chemical entity with a range of synonyms that are important for comprehensive scientific inquiry. Its physicochemical properties make it suitable for various synthetic applications, particularly in the pharmaceutical industry. While detailed, publicly available experimental protocols for its synthesis are scarce, established chemical principles allow for the design of a reliable synthetic route. The role of its derivatives in drug discovery, especially for inflammatory and potentially neurodegenerative conditions, highlights the importance of further research into the biological activities and mechanisms of action of this class of compounds. This technical guide serves as a foundational resource to aid researchers and drug development professionals in their work with this compound.

References

- 1. This compound | C8H9NO2 | CID 241632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 2486-75-1 [sigmaaldrich.com]

- 3. This compound | 2486-75-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 2486-75-1 [chemicalbook.com]

- 6. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

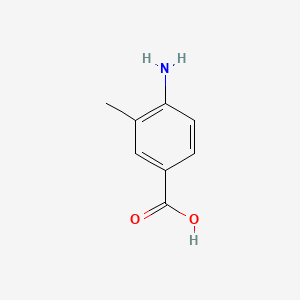

An In-depth Technical Guide to 4-Amino-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 4-Amino-3-methylbenzoic acid (also known as 4-amino-m-toluic acid), a versatile intermediate in the pharmaceutical and chemical industries.

Core Physicochemical Properties

4-Amino-3-methylbenzoic acid is a substituted aromatic carboxylic acid. Its physicochemical properties are summarized in the table below, providing a foundational understanding of its characteristics for handling, reaction setup, and analytical development.

| Property | Value | Reference(s) |

| Chemical Structure |  | [1] |

| IUPAC Name | 4-amino-3-methylbenzoic acid | [1] |

| Synonyms | 3-Methyl-4-aminobenzoic acid, 4-Amino-m-toluic acid | [2] |

| CAS Number | 2486-70-6 | [2] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | Yellow to tan crystalline powder | [2] |

| Melting Point | 169-171 °C (lit.) | [3][4] |

| Boiling Point | 339.5 °C (at 760 mmHg) (Predicted) | [5] |

| pKa | 4.93±0.10 (Predicted) | |

| Solubility | Soluble in polar solvents. | [6] |

| Storage Conditions | Store at 0-8°C in a dark, inert atmosphere. | [2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Amino-3-methylbenzoic acid, which are crucial for its identification and characterization.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a readily summarizable format in search results |

Note: Raw spectral data is available for viewing at the sources cited. Interpretation requires spectroscopic expertise.[1][7]

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not available in a readily summarizable format in search results |

Note: Raw spectral data is available for viewing at the sources cited. Interpretation requires spectroscopic expertise.[1][8][9]

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in a readily summarizable format in search results |

Note: Raw spectral data is available for viewing at the sources cited. Key absorptions would be expected for O-H (carboxylic acid), N-H (amine), C=O (carboxylic acid), and aromatic C-H and C=C bonds.[1][10][11][12]

Mass Spectrometry Data

| m/z | Interpretation |

| 151 | [M]⁺ (Molecular Ion) |

| 134 | [M-OH]⁺ |

| 106 |

Note: The mass spectrum shows a prominent molecular ion peak at m/z 151, consistent with the molecular weight of the compound.[1][11]

Experimental Protocols

Detailed methodologies for the synthesis and purification of 4-Amino-3-methylbenzoic acid are provided below. These protocols are intended for use by qualified researchers in a laboratory setting.

Synthesis of 4-Amino-3-methylbenzoic Acid via Reduction of 3-Methyl-4-nitrobenzoic Acid

This protocol describes a common method for the preparation of 4-Amino-3-methylbenzoic acid.

Materials:

-

3-Methyl-4-nitrobenzoic acid

-

Methanol

-

Palladium on activated charcoal (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) in methanol.[4]

-

Carefully add a catalytic amount of palladium on carbon (Pd/C) to the solution.[4]

-

Seal the reaction vessel and purge with an inert gas, followed by hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[4]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Remove the catalyst by filtration through a pad of celite or a suitable filter medium.[4]

-

Wash the filter cake with methanol to recover any adsorbed product.

-

Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 4-Amino-3-methylbenzoic acid.[4]

-

The crude product can be further purified by recrystallization.

Purification by Recrystallization

This protocol outlines the general procedure for purifying crude 4-Amino-3-methylbenzoic acid.

Materials:

-

Crude 4-Amino-3-methylbenzoic acid

-

Suitable recrystallization solvent (e.g., ethanol, water, or a mixture)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (for hot filtration, if necessary)

-

Ice bath

-

Vacuum filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Place the crude 4-Amino-3-methylbenzoic acid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

If charcoal or other solid impurities are present, perform a hot filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature to induce crystallization.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to a constant weight.

Visualizations

Synthesis Workflow of 4-Amino-3-methylbenzoic Acid

Caption: Workflow for the synthesis of 4-Amino-3-methylbenzoic acid.

Applications and Derivatives of 4-Amino-3-methylbenzoic Acid

References

- 1. 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Amino-3-methylbenzoic acid | CAS#:2486-70-6 | Chemsrc [chemsrc.com]

- 4. 4-Amino-3-methylbenzoic acid | 2486-70-6 [chemicalbook.com]

- 5. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]

- 6. 3 Amino 4 Methyl Benzoic Acid Manufacturer in Padra, Gujarat [kaivalchem.com]

- 7. 4-Amino-3-methylbenzoic acid(2486-70-6) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Amino-3-methylbenzoic acid(2486-70-6) 13C NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 4-Amino-3-methylbenzoic acid(2486-70-6) IR Spectrum [chemicalbook.com]

- 11. 4-Amino-3-methylbenzoic acid [webbook.nist.gov]

- 12. 4-Amino-3-methylbenzoic acid [webbook.nist.gov]

The Solubility Profile of 4-Amino-2-methylbenzoic Acid: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility of 4-Amino-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, detailed experimental protocols, and visualizations to support laboratory work and process development.

Executive Summary

This compound is an aromatic organic compound containing both a carboxylic acid and an amino group, rendering it amphoteric. Its solubility is a critical parameter for its synthesis, purification, formulation, and biological applications. While specific quantitative solubility data for this compound is limited in publicly available literature, this guide provides a detailed analysis based on its structural characteristics and data from closely related compounds, such as 4-Aminobenzoic acid (PABA). This document outlines expected solubility in various solvents, the impact of temperature and pH, and provides standardized methodologies for experimental solubility determination.

Predicted Solubility Characteristics

The solubility of this compound is governed by the interplay of its functional groups: the polar amino (-NH2) and carboxylic acid (-COOH) groups, and the nonpolar methyl-substituted benzene ring.

-

In Polar Protic Solvents (e.g., Water, Alcohols): The amino and carboxylic acid groups can form hydrogen bonds with protic solvents, promoting solubility. However, the hydrophobic nature of the methyl-substituted benzene ring counteracts this effect. Therefore, moderate solubility is expected in alcohols like methanol and ethanol, while solubility in water is anticipated to be low.[1] The solubility in aqueous solutions is highly dependent on pH. In acidic solutions, the amino group is protonated to form a more soluble ammonium salt, while in basic solutions, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.[1]

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, interacting favorably with the amino and carboxylic acid groups, suggesting good solubility.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): Due to the overall polarity of the molecule, this compound is expected to have very low solubility in nonpolar solvents.

Quantitative Solubility Data (Proxy Data from 4-Aminobenzoic Acid)

Due to the scarcity of direct quantitative data for this compound, the following tables present solubility data for the structurally similar compound, 4-Aminobenzoic acid (PABA). This information serves as a valuable reference point for estimating the solubility of this compound.

Table 1: Solubility of 4-Aminobenzoic Acid in Water at Various Temperatures

| Temperature (°C) | Solubility (mg/L) |

| 25 | 5,390 |

| 30 | 6,110 |

Data sourced from PubChem CID 978.[2]

Table 2: Solubility of 4-Aminobenzoic Acid in Various Organic Solvents

| Solvent | Solubility Description |

| Boiling Water | 1 gram dissolves in 90 mL |

| Ethanol | 1 gram dissolves in 8 mL |

| Diethyl Ether | 1 gram dissolves in 60 mL |

| Ethyl Acetate | Soluble |

| Glacial Acetic Acid | Soluble |

| Benzene | Slightly soluble |

| Petroleum Ether | Practically insoluble |

Data sourced from PubChem CID 978.[2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are detailed methodologies adapted from established protocols for similar compounds, which can be applied to this compound.

Isothermal Shake-Flask Method

This is a conventional and reliable method for determining thermodynamic solubility.

Principle: A supersaturated solution of the compound in the solvent of interest is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the clear supernatant is then determined analytically.

Apparatus:

-

Constant temperature water bath or incubator with shaker

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a shaker bath set to the desired constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted filtrate using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Laser Monitoring Observation Technique (Dynamic Method)

This method is suitable for determining the solubility of a compound at various temperatures in a more automated fashion.

Principle: A solid-liquid mixture is heated at a constant rate while being stirred. A laser beam is passed through the suspension, and the light transmission is monitored. The temperature at which the last solid particle dissolves, resulting in a sharp increase in light transmission, is recorded as the saturation temperature for that specific concentration.

Apparatus:

-

Jacketed glass vessel with a stirrer

-

Thermostatic bath with a programmable temperature controller

-

Laser emitter and detector

-

Analytical balance

-

Magnetic stirrer

Procedure:

-

Accurately weigh a known amount of this compound and the solvent into the jacketed glass vessel.

-

Place the vessel in the thermostatic bath and begin stirring.

-

Program the temperature controller to increase the temperature at a slow, constant rate (e.g., 0.1-0.5 °C/min).

-

Monitor the light transmission through the suspension.

-

Record the temperature at which the solution becomes completely clear, which corresponds to the dissolution of all solid particles. This is the equilibrium saturation temperature for the prepared concentration.

-

Repeat the process for different concentrations to obtain a solubility curve as a function of temperature.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Figure 1. General Experimental Workflow for Shake-Flask Solubility Measurement

Factors Influencing the Solubility of this compound

Caption: Figure 2. Key Factors Affecting the Solubility of this compound

References

The Biological Activity of 4-Amino-2-methylbenzoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-methylbenzoic acid is a versatile aromatic organic compound with a history of use as a key intermediate in the synthesis of pharmaceuticals and dyes.[1] While its role as a synthetic building block is well-established, its specific biological activities are an area of emerging interest. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its derivatives, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a resource for researchers and professionals in drug discovery and development.

Introduction

This compound, also known as 4-amino-o-toluic acid, is a substituted benzoic acid with the chemical formula C₈H₉NO₂. Its structure, featuring an amino group and a methyl group on the benzene ring, provides a scaffold for diverse chemical modifications, making it an attractive starting point for the synthesis of novel bioactive molecules. While direct, peer-reviewed evidence for the specific biological activities of this compound is limited, the broader class of aminobenzoic acid derivatives has demonstrated a wide range of pharmacological effects. This guide will explore the reported and potential biological activities of this compound, drawing on data from related compounds to infer its potential mechanisms of action and therapeutic utility.

Potential Biological Activities

Neuraminidase Inhibition

Some commercial suppliers have indicated that this compound exhibits inhibitory activity against the neuraminidase enzyme.[2] Neuraminidase is a critical enzyme for the replication and propagation of influenza viruses, making it a key target for antiviral drug development. The proposed mechanism involves the interaction of the compound with the enzyme, preventing the release of new viral particles from infected cells.[2]

Antimicrobial Activity

This compound has been reported to be active against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, while being inactive against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[2] The general mechanism of action for many benzoic acid derivatives involves the disruption of bacterial cell membranes and interference with essential metabolic pathways.

The broader class of 4-aminobenzoic acid (PABA) derivatives has been extensively studied for antimicrobial properties.[8][9][10][11] For example, Schiff bases derived from PABA have shown significant antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 15.62 µM against methicillin-resistant Staphylococcus aureus (MRSA).[9] The antimicrobial potential of these derivatives highlights the possibility that this compound may exert its effects through similar mechanisms.

Table 1: Antimicrobial Activity of Selected Aminobenzoic Acid Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

| Schiff bases of PABA | Methicillin-resistant Staphylococcus aureus (MRSA) | from 15.62 µM | [9] |

| Schiff bases of PABA | Various fungal strains | ≥ 7.81 µM | [9] |

| Esters of p-amino benzoic acid | Bacillus subtilis | pMICbs = 2.11 µM/ml | [10] |

Anti-inflammatory Activity

Derivatives of aminobenzoic acids are known to possess anti-inflammatory properties.[12][13][14][15][16] Although specific studies on the anti-inflammatory effects of this compound are lacking, its use as an intermediate in the synthesis of anti-inflammatory drugs suggests its potential in this therapeutic area.[1] The anti-inflammatory mechanisms of related compounds often involve the inhibition of key inflammatory mediators.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. However, standard assays for the activities discussed can be adapted.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol provides a general workflow for assessing neuraminidase inhibitory activity.

Caption: General workflow for a fluorescence-based neuraminidase inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol outlines the steps for determining the MIC of a compound against a bacterial strain.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways

There is currently no direct evidence in the peer-reviewed literature detailing the specific signaling pathways modulated by this compound. However, based on the activities of related aminobenzoic acid derivatives, potential pathways of interaction can be hypothesized.

Caption: Hypothesized molecular targets and biological outcomes of this compound.

Conclusion and Future Directions

This compound is a compound with potential for further investigation in the field of drug discovery. While its primary role to date has been as a synthetic intermediate, preliminary reports and the known activities of its structural analogs suggest that it may possess intrinsic biological activities, including neuraminidase inhibition and antibacterial effects.

Future research should focus on:

-

Validation of Reported Activities: Conducting rigorous, independent studies to confirm and quantify the neuraminidase inhibitory and antibacterial properties of this compound.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to identify compounds with enhanced potency and selectivity.

-

In Vivo Efficacy and Safety Profiling: Assessing the therapeutic potential and toxicological profile of promising lead compounds in preclinical animal models.

A deeper understanding of the biological activities of this compound and its derivatives could pave the way for the development of novel therapeutic agents for infectious and inflammatory diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrophobic benzoic acids as inhibitors of influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 11. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Past: A Technical Chronicle of 4-Amino-2-methylbenzoic Acid's Discovery and Scientific Journey

For Immediate Release

A cornerstone molecule in the landscape of chemical synthesis, 4-Amino-2-methylbenzoic acid, has played a significant, albeit often behind-the-scenes, role in the advancement of various scientific fields. This in-depth technical guide illuminates the discovery, historical synthesis, and evolving applications of this versatile compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its scientific heritage.

From the Dawn of Organic Chemistry: The First Synthesis

The earliest documented synthesis of this compound, also known as 4-amino-o-toluic acid, is traced back to the late 19th century, a vibrant period of exploration in organic chemistry. While a specific individual credited with its absolute first discovery remains elusive in readily available records, a pivotal publication in the esteemed journal Berichte der deutschen chemischen Gesellschaft in 1884 is a significant landmark in its history. This era was characterized by the systematic investigation of aromatic compounds and their derivatives, driven by the burgeoning dye industry and a fundamental quest to understand the structure and reactivity of organic molecules.

The nascent synthesis of aminobenzoic acids during this period typically involved the reduction of the corresponding nitrobenzoic acids. This foundational chemical transformation was a key tool in the arsenal of 19th-century chemists, enabling the introduction of the vital amino functional group.

A Legacy of Synthesis: The Evolution of a Molecule's Creation

The primary and historically significant method for the preparation of this compound involves the reduction of its nitro precursor, 2-methyl-4-nitrobenzoic acid.

Early Experimental Protocol: Reduction of 2-methyl-4-nitrobenzoic acid

The initial syntheses, as would be characteristic of the late 19th century, likely employed nascent hydrogen generated in situ, for example, by the reaction of a metal such as tin or iron with a strong acid like hydrochloric acid.

A Representative Modern Protocol:

A contemporary and more controlled approach to this reduction utilizes catalytic hydrogenation.

-

Reaction: Catalytic hydrogenation of 2-methyl-4-nitrobenzoic acid.

-

Reagents and Equipment:

-

2-methyl-4-nitrobenzoic acid

-

Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)

-

Hydrogen gas (H₂)

-

A suitable solvent, such as ethanol or ethyl acetate

-

A hydrogenation apparatus (e.g., a Parr shaker or a flow reactor)

-

-

Procedure:

-

The 2-methyl-4-nitrobenzoic acid is dissolved in the chosen solvent in the reaction vessel.

-

A catalytic amount of Pd/C is added to the solution.

-

The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

The reaction mixture is then subjected to hydrogen pressure and agitated at a specific temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the catalyst is carefully filtered off.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system.

-

This evolution from early metal-acid reductions to modern catalytic hydrogenation highlights the significant advancements in synthetic methodology, offering higher yields, improved purity, and more environmentally benign processes.

Physicochemical Properties and Characterization

A comprehensive understanding of a molecule's properties is paramount for its application. The key physicochemical data for this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Amino-o-toluic acid, 2-Methyl-4-aminobenzoic acid |

| CAS Number | 2486-75-1 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 160-165 °C[1] |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and organic solvents like ethanol. |

Spectroscopic data is crucial for the unambiguous identification and characterization of the compound. Key spectral features would include:

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and aromatic (C-H and C=C stretching) functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its structure.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

The Expanding Sphere of Influence: Applications Through History

The utility of this compound has broadened significantly since its initial synthesis.

-

Dye and Pigment Industry: In the late 19th and early 20th centuries, a primary driver for the synthesis of aromatic amines was their use as precursors to a vast array of synthetic dyes. The amino group of this compound could be diazotized and coupled with various aromatic compounds to produce azo dyes with a range of colors. Its specific substitution pattern would have offered a unique building block for chemists to fine-tune the properties of these colorants.

-

Pharmaceutical and Drug Development: In more recent times, this compound has emerged as a valuable intermediate in the pharmaceutical industry. Its structure is incorporated into more complex molecules with therapeutic properties. It serves as a building block in the synthesis of various drug candidates and active pharmaceutical ingredients (APIs).

-

Polymer Science: The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a suitable monomer for the synthesis of specialty polyamides and other polymers. These polymers can exhibit unique properties due to the specific substitution pattern of the aromatic ring, potentially influencing factors like thermal stability and solubility.

-

Peptide Synthesis: The compound also finds application in the field of peptide chemistry, where it can be used as a non-natural amino acid building block to create novel peptide structures with tailored biological activities.[1]

Visualizing the Synthesis

To illustrate the primary synthetic route to this compound, the following workflow diagram is provided.

References

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Spectroscopic Data of 4-Amino-2-methylbenzoic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 2486-75-1), a compound of interest in various chemical and pharmaceutical research fields.[1] This document outlines the key spectroscopic characteristics, including Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Amino-o-toluic Acid[3]

-

Appearance: Light orange to yellow to green powder or crystals[3]

-

Melting Point: 164 °C[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 3450 | N-H stretch (Amino group) |

| 1640 | C=O stretch (Carboxylic acid) and N-H bend |

| ~3000 (broad) | O-H stretch (Carboxylic acid) |

Note: The IR spectra of solid samples may show bands around 3450 cm⁻¹ and 1640 cm⁻¹ due to absorbed moisture.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H |

| ~6.6 | d | 1H | Ar-H |

| ~6.5 | s | 1H | Ar-H |

| ~3.8 | s | 2H | -NH₂ |

| ~2.4 | s | 3H | -CH₃ |

| ~11.0 | br s | 1H | -COOH |

Note: The chemical shifts for the amine and carboxylic acid protons can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic acid) |

| ~150 | Ar-C-NH₂ |

| ~140 | Ar-C-CH₃ |

| ~131 | Ar-C-H |

| ~120 | Ar-C-COOH |

| ~114 | Ar-C-H |

| ~112 | Ar-C-H |

| ~20 | -CH₃ |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 151 | [M]⁺ (Molecular ion) |

| 134 | [M-OH]⁺ |

| 106 | [M-COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[5]

-

To minimize band distortion from radiation scattering, the sample should be ground to particles of 2 µm or less.[4]

-

-

Pellet Formation:

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be collected and automatically subtracted from the sample spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. For quantitative results, a longer relaxation delay may be necessary.[6]

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.[7]

-

Mass Spectrometry (MS) Protocol (Electron Ionization)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is volatilized by heating in a high vacuum.[8]

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9][10][11]

-

This causes the molecules to ionize and fragment. Electron ionization is considered a "hard" ionization technique due to the extensive fragmentation it causes, which can be useful for structural elucidation.[9][12]

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

References

- 1. This compound | C8H9NO2 | CID 241632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | 2486-75-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. mmrc.caltech.edu [mmrc.caltech.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

4-Amino-2-methylbenzoic acid theoretical properties

An In-depth Technical Guide on the Theoretical Properties of 4-Amino-2-methylbenzoic Acid

Introduction

This compound, also known as 4-amino-o-toluic acid, is an aromatic amino acid derivative with the chemical formula C₈H₉NO₂.[1][2] Its unique structure, featuring an amino group and a carboxylic acid group attached to a toluene backbone, makes it a valuable building block in various fields of chemical synthesis.[2] This compound serves as a key intermediate in the manufacturing of pharmaceuticals, particularly analgesics and anti-inflammatory drugs, as well as in the synthesis of dyes and agrochemicals.[2] Its properties are also of interest in materials science and biochemical research.[3] This guide provides a detailed overview of the theoretical and experimentally determined properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Amino-o-toluic acid, 4-Carboxy-3-methylaniline | [4][5] |

| CAS Number | 2486-75-1 | [1][4] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | White to yellow or light orange powder/crystal | [2][5][6] |

| Melting Point | 160-165 °C | [4][7] |

| Purity | ≥95% to >98.0% (HPLC) | [2][4][5] |

| Storage | Room temperature, in a cool, dark place is recommended. Store under inert gas as it may be air-sensitive. | [5] |

Computed and Spectroscopic Properties

Computational models provide valuable theoretical data that complements experimental findings. Spectroscopic analysis is essential for structural elucidation and purity assessment.

Computed Molecular Descriptors

The following table lists properties of this compound calculated using computational chemistry models.

| Property | Value | Reference |

| Exact Mass | 151.063328530 Da | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| SMILES String | Cc1cc(N)ccc1C(O)=O | [7] |

| InChIKey | XRSQZFJLEPBPOZ-UHFFFAOYSA-N | [1] |

Predicted Spectral Data

While detailed experimental spectra require specific laboratory analysis, the theoretical spectral characteristics can be predicted based on the molecule's functional groups.

| Spectroscopic Technique | Predicted Key Features |